1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylic acid
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Overview
Description
1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant role in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with malonic acid derivatives in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce dihydropyrimidines.
Scientific Research Applications
1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for nucleic acid analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes involved in nucleic acid synthesis. The compound may also interact with cellular receptors and signaling pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-dioxo-5H-pyrimidine-5-carboxylic acid: Another pyrimidine derivative with similar structural features.
1,3-dimethyl-2,6-dioxo-5H-pyrimidine-5-carboxylic acid: A methylated analog with different chemical properties.
Uniqueness
1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H6N2O4 |
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Molecular Weight |
170.12 g/mol |
IUPAC Name |
1-methyl-2,6-dioxo-5H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4/c1-8-4(9)3(5(10)11)2-7-6(8)12/h2-3H,1H3,(H,10,11) |
InChI Key |
JKDGABYWYLYDOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C=NC1=O)C(=O)O |
Origin of Product |
United States |
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